molecular formula C6H8O3 B1429114 2-(3-Oxocyclobutyl)acetic acid CAS No. 1610028-25-5

2-(3-Oxocyclobutyl)acetic acid

Cat. No. B1429114
M. Wt: 128.13 g/mol
InChI Key: KFBADNJELGIOTE-UHFFFAOYSA-N
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Description

“2-(3-Oxocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1610028-25-5 . It has a molecular weight of 128.13 and its IUPAC name is 2-(3-oxocyclobutyl)acetic acid . The compound is a white solid and should be stored at 0-8°C .


Molecular Structure Analysis

The InChI code for “2-(3-Oxocyclobutyl)acetic acid” is 1S/C6H8O3/c7-5-1-4 (2-5)3-6 (8)9/h4H,1-3H2, (H,8,9) . This indicates the molecular formula of the compound is C6H8O3 .


Physical And Chemical Properties Analysis

“2-(3-Oxocyclobutyl)acetic acid” is a white solid . It has a molecular weight of 128.13 . The compound should be stored at 0-8°C .

Scientific Research Applications

  • Chemotherapy Potentiation : Ethacrynic acid, a derivative of 2-(3-Oxocyclobutyl)acetic acid, has been found to enhance the cytotoxicity of chemotherapeutic agents like nitrogen mustard and doxorubicin in primary cultures of hematologic neoplasms and normal peripheral blood lymphocytes. This suggests a potential use in improving chemotherapy efficacy (Nagourney, Messenger, Kern, & Weisenthal, 2008).

  • Inhibition of Reactive Oxygen Intermediates Production : Acetoacetic acid and 3-hydroxybutyrate, related to 2-(3-Oxocyclobutyl)acetic acid, have been shown to inhibit the production of reactive oxygen intermediates in polymorphonuclear leukocytes. This indicates potential anti-inflammatory applications (Sato, Shimizu, Shimomura, Suwa, Mori, & Kobayashi, 1992).

  • Synthesis of Cyclobutane Analogues : Research has demonstrated the synthesis of various cyclobutane analogues using 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, showcasing its utility in creating diverse chemical compounds (Yin, Song, Wang, Shang, & Cai, 2009).

  • Iron-Catalysed Synthesis of Quinolines : Acetic acid has been used as a cocatalyst in an iron-catalysed dehydrogenative cycloaddition reaction for the synthesis of quinolines, demonstrating its role in facilitating complex chemical reactions (Yang et al., 2018).

  • Derivation of Novel Compounds : A study focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, indicating the chemical versatility of acetic acid derivatives in creating compounds with potential biological activities (Salionov, 2015).

  • Antimicrobial and Preservative Effects : Acetic acid, a relative of 2-(3-Oxocyclobutyl)acetic acid, has been used historically for wound disinfection and as a food preservative, due to its antimicrobial properties. Its efficacy against a range of bacteria, including problematic Gram-negative bacteria, highlights its potential in medical and food industries (Ryssel et al., 2009).

Safety And Hazards

The safety information for “2-(3-Oxocyclobutyl)acetic acid” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

2-(3-oxocyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-1-4(2-5)3-6(8)9/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBADNJELGIOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxocyclobutyl)acetic acid

CAS RN

1610028-25-5
Record name 2-(3-oxocyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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